molecular formula C23H23ClN6O3S B2905076 3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1112407-07-4

3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide

Cat. No.: B2905076
CAS No.: 1112407-07-4
M. Wt: 498.99
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Description

The compound 3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide is a triazoloquinazoline derivative characterized by:

  • A fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core with a 7-chloro substituent.
  • An N-isopropylpropanamide side chain at position 3, influencing lipophilicity and solubility.

Properties

IUPAC Name

3-[1-(2-anilino-2-oxoethyl)sulfanyl-7-chloro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O3S/c1-14(2)25-19(31)10-11-29-21(33)17-12-15(24)8-9-18(17)30-22(29)27-28-23(30)34-13-20(32)26-16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWERZDUGYEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Triazoloquinazoline Family

Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8, )
  • Key Features : Methyl ester side chain, valine-derived substituent.
  • Molecular Weight : 374.45 (vs. ~534.0 for the target compound).
  • Melting Point : 94–95°C, indicating moderate crystallinity compared to the target compound (unreported).
  • Synthesis: Prepared via amino acid ester hydrochlorides, highlighting a modular approach to side-chain diversification .
3-(1-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide ()
  • Key Features : Furan-2-ylmethyl group, isobutylpropanamide.
  • Molecular Weight: 482.6 (lower than the target compound due to absence of chlorine and phenylamino groups).
  • Structural Insight : The furan moiety may enhance π-π stacking, while the isobutyl group increases steric bulk compared to the target’s isopropyl chain .

Heterocyclic Analogues with Varied Cores

Triazolo-Thiadiazoles ()
  • Core Structure : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
  • Key Features: Substituted phenyl groups (e.g., 4-NO₂, 3-Cl) at R1.
  • Biological Activity : Demonstrated heparanase inhibition (IC₅₀: 1.2–8.7 µM) and anti-metastatic effects in murine models.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
  • Core Structure : Thiadiazole-triazine hybrid.
  • Key Features : Trichloroethyl group, acetamide side chain.
  • Melting Point : 503–504°C, suggesting high thermal stability due to halogenation.
  • Synthesis : Cyclization via concentrated sulfuric acid, a harsher method compared to triazoloquinazoline syntheses .

Substituted Imidazoquinazolines ()

N-(4-Chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
  • Core Structure : Imidazo[1,2-c]quinazoline.
  • Key Features : Chloro-fluorophenyl group, propanamide chain.
  • Molecular Weight : 493.0, closer to the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound C23H24ClN7O3S* ~534.0 Triazoloquinazoline 7-Cl, phenylaminoethylthio, isopropylamide N/R High structural complexity
Compound 8 () C18H22N4O3S 374.45 Triazoloquinazoline Methyl ester, valine side chain 94–95 Modular synthesis route
Triazolo-Thiadiazole () C10H6N4OS 238.24 Triazolo-thiadiazole 4-NO₂, 3-Cl substituents N/R Heparanase inhibition (IC₅₀: 1.2–8.7 µM)
N-{2,2,2-Trichloro...acetamide () C12H11Cl3N4OS 383.66 Thiadiazole-triazine Trichloroethyl, acetamide 503–504 High thermal stability
Imidazo[1,2-c]quinazoline () C25H18ClFN4O2S 493.0 Imidazoquinazoline Chloro-fluorophenyl, propanamide N/R Dual halogenation for reactivity

*Inferred formula based on structural analysis.

Key Research Findings and Implications

Electronic vs. Structural Similarity : While the target compound shares isoelectronic features with triazolo-thiadiazoles (e.g., electron-withdrawing substituents), its triazoloquinazoline core provides distinct geometry, likely influencing binding modes in biological targets .

Role of Halogenation: The 7-chloro group in the target compound may enhance metabolic stability and target affinity compared to non-halogenated analogues like those in .

Side-Chain Optimization : The isopropylpropanamide chain balances lipophilicity and solubility, contrasting with the polar ester groups in ’s compounds, which may improve bioavailability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting from triazoloquinazoline precursors. Key steps include:

  • Thioether linkage formation : Use of sulfur-containing reagents (e.g., thiols) under reflux with solvents like dimethylformamide (DMF) or dioxane .
  • Amidation : Coupling with N-isopropylpropanamide using triethylamine as a catalyst .
  • Optimization factors : Temperature (60–100°C), reaction time (6–24 hours), and solvent polarity significantly impact yield and purity. Design of Experiments (DoE) can systematically optimize these parameters .

Q. Example Reaction Conditions from Literature

StepSolventCatalystTemperature (°C)Yield (%)Source
Thioether formationDMFTriethylamine8072
AmidationDioxaneNone6068

Q. Which characterization techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., chloro, thioether) and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 533.1 g/mol as per ).
  • X-ray Crystallography : Resolves 3D conformation of the triazoloquinazoline core .

Q. How should researchers design initial biological activity screens?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ dose-response curves .
  • Control groups : Compare with structurally similar triazoloquinazolines (e.g., 4-chlorobenzyl derivatives) to benchmark activity .
  • Selectivity screening : Evaluate toxicity in non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve efficacy?

  • Substituent variation : Modify the phenylamino or chloro groups to alter electronic and steric properties. For example:
    • Chlorine position : 7-chloro substitution enhances cytotoxicity compared to 6-chloro analogs .
    • Thioether linker : Replacing sulfur with oxygen reduces metabolic stability .

Q. SAR Insights from Analogous Compounds

SubstituentBiological Activity (IC₅₀, μM)Key FindingSource
7-Chloro0.45 (MCF-7)Optimal halogen positioning
4-Fluorobenzyl1.2 (HeLa)Improved solubility

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Enzymatic inhibition assays : Target kinases (e.g., EGFR, VEGFR) linked to triazoloquinazoline activity .
  • Molecular docking : Simulate binding to ATP pockets of kinases using software like AutoDock .
  • In vivo models : Use xenograft mice to validate tumor suppression and pharmacokinetics .

Q. How can stability and solubility challenges be addressed during formulation?

  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Lyophilization improves shelf life .
  • Solubility : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques. The dimethoxyphenethyl moiety enhances aqueous solubility in analogs .

Q. What strategies resolve contradictions in biological activity data?

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols .
  • Substituent analysis : Test if conflicting results arise from minor structural differences (e.g., chloro vs. methoxy groups) .
  • Computational modeling : Identify confounding factors (e.g., metabolic pathways) using QSAR models .

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